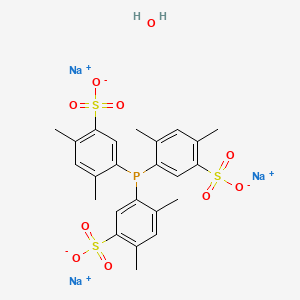![molecular formula C29H26FeNP B6338442 (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98% CAS No. 2170895-90-4](/img/structure/B6338442.png)
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98% is a chiral compound that features a ferrocenyl group, a diphenylphosphino group, and a benzylamine moiety. This compound is known for its high purity and is often used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]benzylamine typically involves the following steps:
Formation of the Ferrocenyl Group: The ferrocenyl group is synthesized through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the ferrocenyl intermediate.
Attachment of the Benzylamine Moiety: The final step involves the coupling of the benzylamine moiety to the ferrocenyl-diphenylphosphino intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]benzylamine undergoes various types of chemical reactions, including:
Oxidation: The ferrocenyl group can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Reduced ferrocenyl derivatives.
Substitution: Various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]benzylamine is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]benzylamine involves its interaction with molecular targets through its ferrocenyl and diphenylphosphino groups. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
- 1,1’-Bis(diphenylphosphino)ferrocene
- Ferrocenylmethylamine
Uniqueness
(S)-(+)-1-[®-2-(Diphenylphosphino)ferrocenyl]benzylamine is unique due to its specific chiral configuration and the presence of both ferrocenyl and diphenylphosphino groups. This combination imparts distinct chemical reactivity and selectivity, making it valuable in various specialized applications.
Propiedades
InChI |
InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m0../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDHVPUOEKPVJH-ASMAMLKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FeNP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)


![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)
